molecular formula C₇H₈ClNO B1145685 2-Amino-5-chloro-4-methylphenol CAS No. 1267409-17-5

2-Amino-5-chloro-4-methylphenol

Cat. No.: B1145685
CAS No.: 1267409-17-5
M. Wt: 157.6
InChI Key:
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Description

2-Amino-5-chloro-4-methylphenol is an organic compound with the molecular formula C7H8ClNO It is a derivative of phenol, characterized by the presence of an amino group at the second position, a chlorine atom at the fifth position, and a methyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-chloro-4-methylphenol can be synthesized through several methods. One common approach involves the reduction of 2-chloro-5-nitrophenol. This reduction can be achieved using various reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride in an appropriate solvent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the nucleophilic aromatic substitution of 2-chloro-4-methylphenol with ammonia or an amine under controlled conditions. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

Scientific Research Applications

2-Amino-5-chloro-4-methylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-4-methylphenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenolic hydroxyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Amino-4-chloro-5-methylphenol
  • 2-Amino-5-methylphenol
  • 2-Amino-4-methylphenol
  • 2-Amino-5-chlorophenol

Comparison: 2-Amino-5-chloro-4-methylphenol is unique due to the specific positioning of its substituents, which influences its chemical reactivity and biological activity. For instance, the presence of both an amino group and a chlorine atom on the benzene ring enhances its potential for nucleophilic substitution reactions compared to similar compounds without these substituents .

Properties

IUPAC Name

2-amino-5-chloro-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-4-2-6(9)7(10)3-5(4)8/h2-3,10H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKSDEKDGCUURSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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